tert-butyl N-(2-sulfamoylethyl)carbamate
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Overview
Description
tert-Butyl N-(2-sulfamoylethyl)carbamate is a chemical compound with the molecular formula C7H16N2O4S and a molecular weight of 224.28 g/mol . It is also known by its IUPAC name, tert-butyl 2-(aminosulfonyl)ethylcarbamate . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of tert-butyl N-(2-sulfamoylethyl)carbamate typically involves the reaction of tert-butyl carbamate with 2-chloroethylsulfonamide under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or chromatography to obtain a high-purity compound .
Chemical Reactions Analysis
tert-Butyl N-(2-sulfamoylethyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfonic acid derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert the sulfonamide group to an amine.
Common reagents and conditions used in these reactions include organic solvents, bases, and catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl N-(2-sulfamoylethyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of tert-butyl N-(2-sulfamoylethyl)carbamate involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in enzymes or receptors, leading to inhibition or modulation of their activity. The carbamate group can also participate in covalent bonding with nucleophilic sites on proteins, further influencing their function .
Comparison with Similar Compounds
tert-Butyl N-(2-sulfamoylethyl)carbamate can be compared with other similar compounds such as:
tert-Butyl N-(2-mercaptoethyl)carbamate: This compound has a thiol group instead of a sulfonamide group, which gives it different reactivity and applications.
tert-Butyl N-(2-hydroxyethyl)carbamate: This compound contains a hydroxyl group, making it more hydrophilic and suitable for different types of chemical reactions.
The uniqueness of this compound lies in its sulfonamide group, which imparts specific chemical and biological properties that are valuable in various research and industrial applications.
Properties
IUPAC Name |
tert-butyl N-(2-sulfamoylethyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O4S/c1-7(2,3)13-6(10)9-4-5-14(8,11)12/h4-5H2,1-3H3,(H,9,10)(H2,8,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDCXNCQLLWKKKN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCS(=O)(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1375279-51-8 |
Source
|
Record name | tert-butyl N-(2-sulfamoylethyl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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